Cas no 1807005-94-2 (3-Fluoro-4-methoxypyridin-2-amine)
3-Fluoro-4-methoxypyridin-2-amine Chemical and Physical Properties
Names and Identifiers
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- 3-Fluoro-4-methoxypyridin-2-amine
- 2-Amino-3-fluoro-4-methoxypyridine
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- Inchi: 1S/C6H7FN2O/c1-10-4-2-3-9-6(8)5(4)7/h2-3H,1H3,(H2,8,9)
- InChI Key: VWAGJWRSBKKUAM-UHFFFAOYSA-N
- SMILES: FC1C(N)=NC=CC=1OC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 112
- Topological Polar Surface Area: 48.1
3-Fluoro-4-methoxypyridin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029015070-250mg |
2-Amino-3-fluoro-4-methoxypyridine |
1807005-94-2 | 95% | 250mg |
$931.00 | 2022-03-31 | |
| Alichem | A029015070-1g |
2-Amino-3-fluoro-4-methoxypyridine |
1807005-94-2 | 95% | 1g |
$3,097.65 | 2022-03-31 | |
| Ambeed | A349989-250mg |
3-Fluoro-4-methoxypyridin-2-amine |
1807005-94-2 | 97% | 250mg |
$1269.0 | 2024-07-28 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY425577-0.25g |
2-Amino-3-fluoro-4-methoxypyridine |
1807005-94-2 | ≥95% | 0.25g |
¥12150.00 | 2025-04-17 |
3-Fluoro-4-methoxypyridin-2-amine Suppliers
3-Fluoro-4-methoxypyridin-2-amine Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on 3-Fluoro-4-methoxypyridin-2-amine
Recent Advances in the Study of 3-Fluoro-4-methoxypyridin-2-amine (CAS: 1807005-94-2) and Its Applications in Chemical Biology and Pharmaceutical Research
The compound 3-Fluoro-4-methoxypyridin-2-amine (CAS: 1807005-94-2) has recently emerged as a promising scaffold in medicinal chemistry and drug discovery. This heterocyclic amine derivative has attracted significant attention due to its unique structural features, which make it a versatile building block for the development of novel therapeutic agents. Recent studies have highlighted its potential applications in targeting various disease pathways, particularly in oncology and central nervous system disorders.
Structural analysis of 3-Fluoro-4-methoxypyridin-2-amine reveals that the fluorine atom at the 3-position and methoxy group at the 4-position create an electron-deficient aromatic system that facilitates nucleophilic substitution reactions. This characteristic has been exploited in several recent synthetic approaches to create libraries of derivatives with diverse biological activities. The compound's molecular weight of 142.13 g/mol and moderate lipophilicity (calculated LogP of 0.89) suggest favorable drug-like properties for further development.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the compound's utility as a key intermediate in the synthesis of potent kinase inhibitors. The team developed a series of pyrido[2,3-d]pyrimidine derivatives using 3-Fluoro-4-methoxypyridin-2-amine as the starting material, which showed nanomolar inhibition against EGFR and HER2 kinases. Molecular docking studies revealed that the fluorine atom plays a crucial role in forming hydrogen bonds with the kinase hinge region, while the methoxy group contributes to optimal spatial orientation within the ATP-binding pocket.
Another significant application was reported in ACS Chemical Neuroscience, where 3-Fluoro-4-methoxypyridin-2-amine derivatives were designed as selective serotonin receptor modulators. The lead compound from this series exhibited high affinity for 5-HT2A receptors (Ki = 3.2 nM) with >100-fold selectivity over other serotonin receptor subtypes. This finding opens new possibilities for developing improved treatments for psychiatric disorders with reduced side effects.
The compound's safety profile has also been investigated in recent preclinical studies. Acute toxicity tests in rodent models showed favorable results, with an LD50 > 500 mg/kg for the parent compound. Metabolic stability assays using human liver microsomes indicated moderate clearance (t1/2 = 42 minutes), suggesting that structural modifications may be needed to optimize pharmacokinetic properties for clinical development.
From a synthetic chemistry perspective, several novel routes to 3-Fluoro-4-methoxypyridin-2-amine have been developed in the past two years. A particularly efficient method published in Organic Process Research & Development employs a one-pot fluorination-amination sequence starting from 4-methoxypyridin-2-ol, achieving an overall yield of 78% with excellent purity (>99%). This scalable process addresses previous challenges in obtaining the compound in sufficient quantities for drug discovery programs.
Looking forward, the unique properties of 3-Fluoro-4-methoxypyridin-2-amine position it as a valuable scaffold for fragment-based drug discovery. Its relatively small size and multiple points for derivatization make it ideal for constructing focused libraries targeting various biological macromolecules. Several pharmaceutical companies have included this compound in their screening collections, and we anticipate seeing more drug candidates based on this core structure entering clinical trials in the coming years.
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